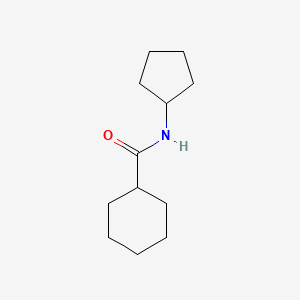
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide (also known as ADBAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of adamantane, a bicyclic hydrocarbon that is widely used in the synthesis of drugs and other organic compounds.
Wirkmechanismus
The mechanism of action of ADBAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. ADBAC has also been shown to disrupt the structure of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
ADBAC has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ADBAC can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial biofilms. However, high concentrations of ADBAC can also cause cytotoxicity and damage to healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
ADBAC has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, ADBAC also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on ADBAC, including:
1. Development of novel ADBAC derivatives with improved properties and lower toxicity.
2. Investigation of the mechanism of action of ADBAC at the molecular level.
3. Evaluation of the potential applications of ADBAC in the treatment of various diseases, including viral infections and cancer.
4. Exploration of the use of ADBAC as a surfactant for the removal of pollutants from water.
5. Investigation of the potential environmental impacts of ADBAC and its derivatives.
In conclusion, ADBAC is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and environmental science.
Synthesemethoden
The synthesis of ADBAC involves the reaction of 4-acetylbenzoic acid with 3,5-dimethyladamantane-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ADBAC has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, ADBAC has been shown to exhibit antiviral, antibacterial, and anticancer properties. In materials science, ADBAC has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, ADBAC has been used as a surfactant for the removal of pollutants from water.
Eigenschaften
IUPAC Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14(23)16-4-6-17(7-5-16)18(24)22-21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVHMHMJOXXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)
![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)